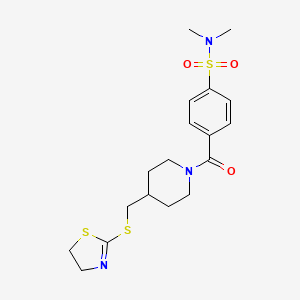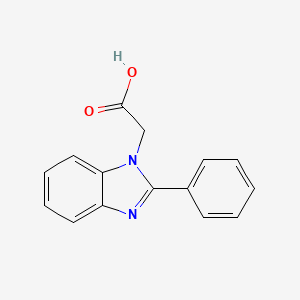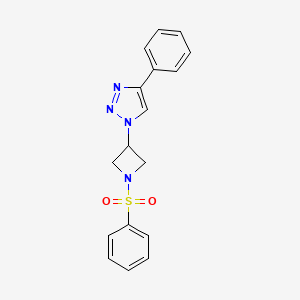![molecular formula C20H13N5O3 B2482856 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 716340-76-0](/img/structure/B2482856.png)
1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazoquinoxalines typically involves condensation reactions, cyclization, and substitutions. For closely related compounds, methodologies include reacting haloesters or keto moieties with quinoxaline, followed by intramolecular cyclization and various nucleophilic substitutions to introduce specific functional groups such as the furan and nitrophenyl present in the target molecule (Yang et al., 2014).
Molecular Structure Analysis
The molecular structure of imidazoquinoxalines, including the target compound, can be studied through techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations. These analyses help in understanding the crystal structure, molecular packing, and the role of intermolecular interactions in stabilizing the compound's structure (Rahmani et al., 2017).
Chemical Reactions and Properties
Imidazoquinoxalines undergo various chemical reactions, including electrophilic substitution, nitration, formylation, and alkylation, allowing for structural modifications and derivatization. These reactions are influenced by the compound's specific functional groups and the electronic nature of the imidazoquinoxaline core (Aleksandrov et al., 2011).
Applications De Recherche Scientifique
Synthesis Methods and Chemical Transformations
- A novel strategy was developed for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, a related structure, using o-nitroaniline and glyoxylate. This method was applied to synthesize BMS-238497, a potent Lck inhibitor, showcasing the compound's relevance in synthesizing complex medicinal molecules (Chen et al., 2004).
- Research on imidazo[1,2-a]quinoxaline and its transformations involved studying the reduction of 1-(o-nitrophenyl)-2-formylimidazole, leading to various derivatives. This highlights the compound's flexibility in forming different heterocyclic structures, potentially useful in various applications (Simonov et al., 1972).
Pharmacological Potential
- The synthesis of quinoxalinediones with imidazolyl substituents revealed their potent activity in inhibiting AMPA binding from rat brain, suggesting potential neuropharmacological applications. One compound exhibited selective antagonism for the AMPA receptor, indicating its potential in neurological research and therapy (Ohmori et al., 1994).
Synthetic Applications and Chemical Properties
- The synthesis of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline through the Weidenhagen reaction demonstrated the compound's utility in organic synthesis. Its electrophilic substitution reactions provided insights into its chemical behavior, useful in designing related compounds for various applications (Aleksandrov et al., 2011).
- A study on the synthesis of pyrrolo[1,2-a]quinoxalines using an acid-promoted furan ring opening of N-(furan-2-ylmethyl)-2-nitroanilines showcased a novel synthetic route, emphasizing the compound's role in developing new chemical entities (Zelina et al., 2020).
Sensor and Chemosensor Applications
- Research on fluorescent sensors for mercury ions used 1H-imidazo[4,5-b]phenazine derivatives, illustrating the compound's role in environmental and analytical chemistry. The furan group in the sensor molecule significantly contributed to its fluorescent sensing abilities (Shi et al., 2013).
Orientations Futures
Quinoxalines have become a subject of extensive research due to their wide range of applications . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinoxaline as well as benefitting researchers for future development .
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-(3-nitrophenyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3/c26-25(27)14-6-3-5-13(11-14)19-23-18-20(24(19)12-15-7-4-10-28-15)22-17-9-2-1-8-16(17)21-18/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIJJOWHUYYZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2482776.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)



![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482785.png)

![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482788.png)



![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)